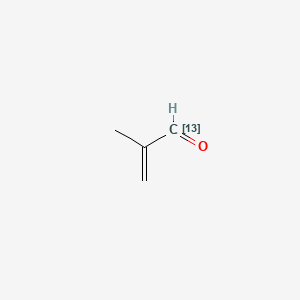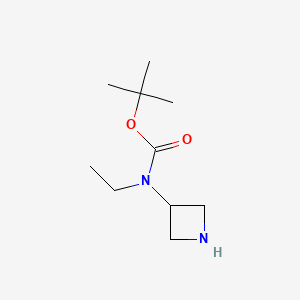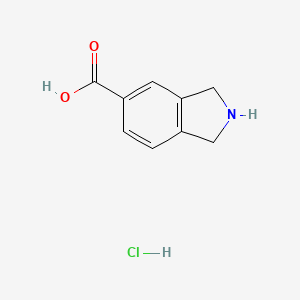
5-Bromopentanoic-3,3,4,4-D4 acid
Vue d'ensemble
Description
5-Bromopentanoic-3,3,4,4-D4 acid is a synthetic intermediate . It is intended for use as an internal standard for the quantification of 5-bromopentanoic acid by GC- or LC-MS . It has been used in the synthesis of PI3K inhibitors .
Synthesis Analysis
The synthesis of 5-Bromopentanoic-3,3,4,4-D4 acid can be achieved by reacting 5-Bromopentanoic acid with deuterium oxide (D2O) in the presence of a deuterating agent such as palladium on carbon (Pd/C). Another method involves the use of commercially available 3,3,4,4-d4-5-bromopentanoic acid in CD3CN, to which triphenylphosphine is added .Molecular Structure Analysis
The molecular formula of 5-Bromopentanoic-3,3,4,4-D4 acid is C5D4H5BrO2 . The molecular weight is 185.05 .Chemical Reactions Analysis
5-Bromopentanoic-3,3,4,4-D4 acid is a synthetic intermediate . It has been used in the synthesis of PI3K inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromopentanoic-3,3,4,4-D4 acid include a molecular weight of 185.05 and a melting point of 38-40 °C .Relevant Papers One relevant paper found discusses the use of 5-Bromopentanoic-3,3,4,4-D4 acid in the synthesis of PI3K inhibitors .
Applications De Recherche Scientifique
Analytical Chemistry
5-Bromopentanoic-3,3,4,4-D4 acid: is primarily used as a reference standard in analytical chemistry, especially in mass spectrometry techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its stable isotopic label allows for precise quantification of 5-bromopentanoic acid by comparing the signal intensity of the compound with the known signal of the standard .
Organic Synthesis
In organic synthesis, 5-Bromopentanoic-3,3,4,4-D4 acid serves as a synthetic intermediate. It has been utilized in the synthesis of PI3K inhibitors, which are significant in the development of cancer therapeutics . The deuterium labeling aids in tracking the incorporation of the compound in various stages of the synthetic process.
Biochemistry
The compound’s isotopic labeling is beneficial in biochemistry for tracing metabolic pathways and enzyme-substrate interactions. It helps in understanding the biochemical processes at a molecular level by providing a measurable and non-radioactive tracing method .
Environmental Research
Environmental research utilizes stable isotope-labeled compounds as standards for detecting pollutants in air, water, soil, sediment, and food5-Bromopentanoic-3,3,4,4-D4 acid can be used to understand the environmental fate of brominated compounds and their potential impact on ecosystems .
Propriétés
IUPAC Name |
5-bromo-3,3,4,4-tetradeuteriopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO2/c6-4-2-1-3-5(7)8/h1-4H2,(H,7,8)/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXNUPJZWYOKMW-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromopentanoic-3,3,4,4-D4 acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Z)-1-Butene-3-ynyl]pyridine](/img/structure/B585036.png)




![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)

![Thieno[2',3':3,4]cyclopenta[1,2-b]azirene](/img/structure/B585055.png)